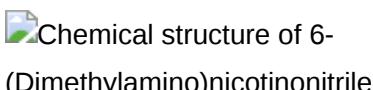


# Spectroscopic Profile of 6-(Dimethylamino)nicotinonitrile: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *6-(Dimethylamino)nicotinonitrile*


Cat. No.: B047977

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the expected spectroscopic data for **6-(Dimethylamino)nicotinonitrile** (CAS No. 154924-17-1). Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from the analysis of its structural components and comparison with analogous compounds. The information herein serves as a valuable resource for the identification, characterization, and quality control of **6-(Dimethylamino)nicotinonitrile** in research and development settings.

## Compound Profile

| Parameter          | Value                                                                                                    |
|--------------------|----------------------------------------------------------------------------------------------------------|
| IUPAC Name         | 6-(Dimethylamino)nicotinonitrile                                                                         |
| Synonyms           | 6-(Dimethylamino)-3-pyridinecarbonitrile                                                                 |
| CAS Number         | 154924-17-1 <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a>                                  |
| Molecular Formula  | C <sub>8</sub> H <sub>9</sub> N <sub>3</sub> <a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[3]</a> |
| Molecular Weight   | 147.18 g/mol <a href="#">[1]</a> <a href="#">[3]</a>                                                     |
| Chemical Structure |                         |

## Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for **6-(Dimethylamino)nicotinonitrile**. These predictions are based on established principles of spectroscopy and data from structurally related molecules.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

<sup>1</sup>H NMR (Proton NMR) Spectrum (Predicted)

Solvent: CDCl<sub>3</sub>, Frequency: 400 MHz

| Chemical Shift ( $\delta$ , ppm) | Multiplicity        | Integration | Assignment                        |
|----------------------------------|---------------------|-------------|-----------------------------------|
| ~8.4                             | Singlet             | 1H          | H-2                               |
| ~7.6                             | Doublet of Doublets | 1H          | H-4                               |
| ~6.5                             | Doublet             | 1H          | H-5                               |
| ~3.1                             | Singlet             | 6H          | -N(CH <sub>3</sub> ) <sub>2</sub> |

**<sup>13</sup>C NMR (Carbon-13) NMR Spectrum (Predicted)**Solvent: CDCl<sub>3</sub>, Frequency: 100 MHz

| Chemical Shift ( $\delta$ , ppm) | Assignment                        |
|----------------------------------|-----------------------------------|
| ~160                             | C-6                               |
| ~152                             | C-2                               |
| ~138                             | C-4                               |
| ~118                             | -C≡N                              |
| ~106                             | C-5                               |
| ~95                              | C-3                               |
| ~38                              | -N(CH <sub>3</sub> ) <sub>2</sub> |

**Infrared (IR) Spectroscopy (Predicted)**

| Wavenumber (cm <sup>-1</sup> ) | Intensity     | Vibrational Assignment                       |
|--------------------------------|---------------|----------------------------------------------|
| ~3100-3000                     | Medium        | Aromatic C-H stretching (pyridine ring)      |
| ~2950-2850                     | Medium        | Aliphatic C-H stretching (-CH <sub>3</sub> ) |
| ~2230-2210                     | Strong, Sharp | C≡N stretching (nitrile group)<br>[4]        |
| ~1600-1580                     | Strong        | C=C and C≡N stretching (pyridine ring)       |
| ~1500-1400                     | Medium        | C=C stretching (pyridine ring)               |
| ~1350-1250                     | Strong        | C-N stretching (aromatic amine)              |
| ~900-675                       | Strong        | C-H out-of-plane bending                     |

**Mass Spectrometry (MS) (Predicted)**

| m/z | Ion                               |
|-----|-----------------------------------|
| 147 | $[M]^+$ (Molecular Ion)           |
| 132 | $[M - \text{CH}_3]^+$             |
| 118 | $[M - \text{HCN}]^+$              |
| 104 | $[M - \text{N}(\text{CH}_3)_2]^+$ |

## Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data. Instrument parameters should be optimized for the specific sample and equipment used.

### NMR Spectroscopy

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton-carbon dual probe.

#### Sample Preparation:

- Accurately weigh 5-10 mg of **6-(Dimethylamino)nicotinonitrile**.
- Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d ( $\text{CDCl}_3$ ) or Dimethyl sulfoxide-d<sub>6</sub> ( $\text{DMSO-d}_6$ )).<sup>[5]</sup>
- Transfer the solution to a 5 mm NMR tube.

#### <sup>1</sup>H NMR Data Acquisition:

- Pulse Program: Standard single-pulse experiment.
- Spectral Width: 0-10 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay: 1-2 seconds.
- Number of Scans: 16-64.

### <sup>13</sup>C NMR Data Acquisition:

- Pulse Program: Standard proton-decoupled <sup>13</sup>C experiment (e.g., zgpg30).[5]
- Spectral Width: 0-200 ppm.[5]
- Acquisition Time:  $\geq 1.0$  second.[5]
- Relaxation Delay: 2-5 seconds.[5]
- Number of Scans: 1024 or higher, depending on sample concentration.

## IR Spectroscopy

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often with an Attenuated Total Reflectance (ATR) accessory.

### Sample Preparation (ATR):

- Ensure the ATR crystal is clean.
- Place a small amount of the solid sample directly onto the crystal.
- Apply pressure using the anvil to ensure good contact.

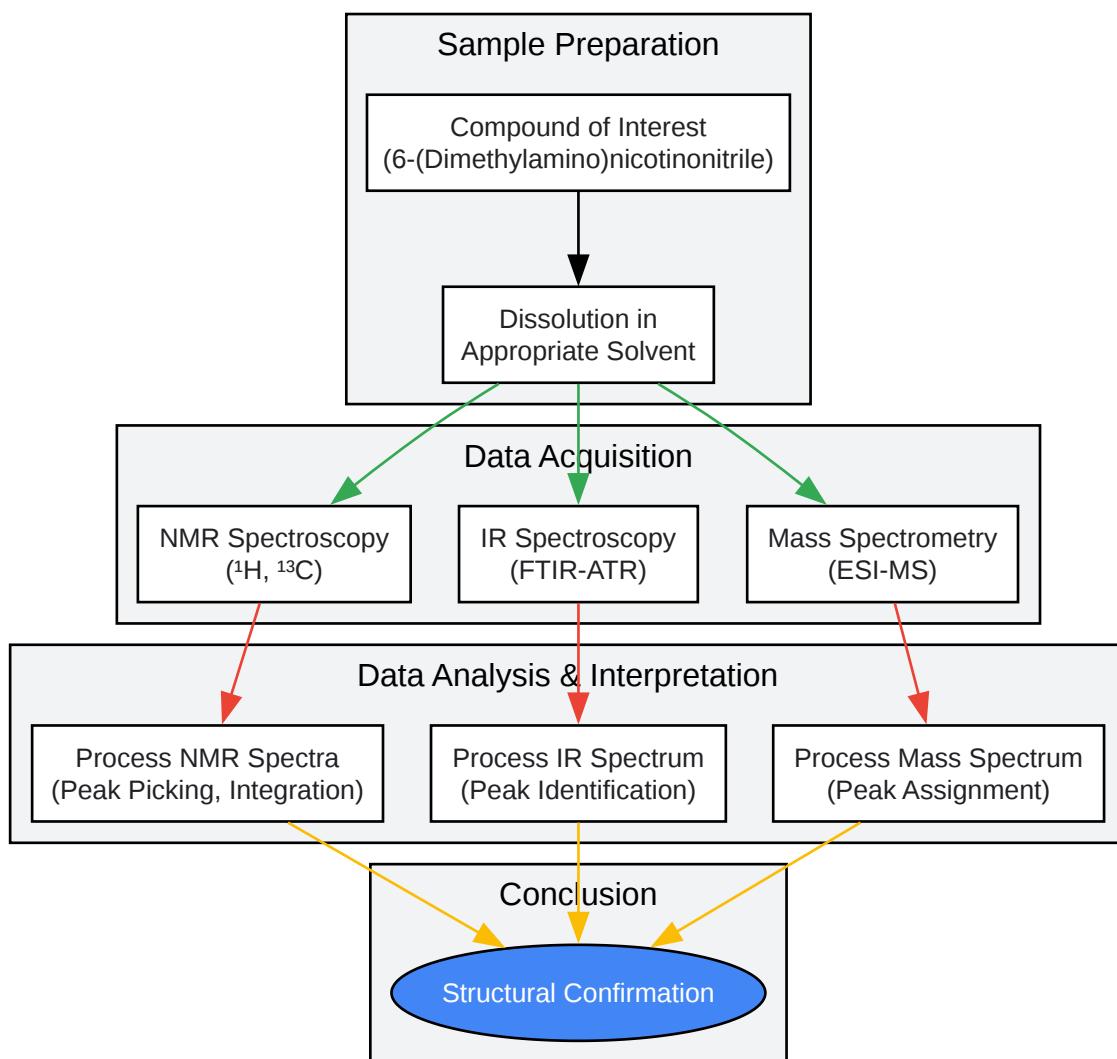
### Data Acquisition:

- Spectral Range: 4000-400  $\text{cm}^{-1}$ .
- Resolution: 4  $\text{cm}^{-1}$ .
- Number of Scans: 16-32.
- A background spectrum of the clean, empty ATR crystal should be collected before the sample spectrum.

## Mass Spectrometry

Instrumentation: A mass spectrometer, for example, a quadrupole or time-of-flight (TOF) analyzer, with an appropriate ionization source (e.g., Electrospray Ionization - ESI or Electron Ionization - EI).

Sample Preparation (for ESI):


- Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
- Introduce the sample into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

Data Acquisition (ESI-MS):

- Ionization Mode: Positive ion mode is typically suitable for this compound.
- Mass Range: m/z 50-500.
- The instrument parameters (e.g., capillary voltage, cone voltage, desolvation gas flow, and temperature) should be optimized to achieve the best signal-to-noise ratio for the molecular ion.

## Workflow and Data Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like **6-(Dimethylamino)nicotinonitrile**.



[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [scbt.com](http://scbt.com) [scbt.com]

- 2. guidechem.com [guidechem.com]
- 3. 154924-17-1|6-(Dimethylamino)nicotinonitrile|BLD Pharm [bldpharm.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 6-(Dimethylamino)nicotinonitrile: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b047977#spectroscopic-data-nmr-ir-ms-of-6-dimethylamino-nicotinonitrile>]

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

**Contact**

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)